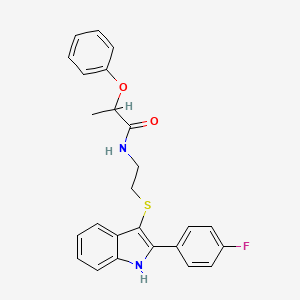
ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of compounds that have been widely studied for their diverse biological activities . The compound you mentioned is a derivative of indole, specifically a 1,2-dimethyl-1H-indol-3-yl derivative. These types of compounds are often involved in protein interactions and can exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole ring (a fused benzene and pyrrole ring) with two methyl groups attached to one of the nitrogen atoms, and an acetamido group and a benzoate group attached elsewhere in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Factors such as polarity, molecular size, and functional groups all influence a compound’s properties .Scientific Research Applications
Synthesis and Characterization
Ethyl 4-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, as part of heteroarotinoids, was synthesized along with its analogs to explore their pharmacological activities. These compounds, including ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate, were characterized using IR, 1H NMR, and 13C NMR data, supporting their structural assignments. An X-ray analysis provided a detailed understanding of their molecular configuration, revealing that the two aryl ring systems were nearly perpendicular in the unit cell. These studies offer a basis for comparing future analogs and understanding their biological activities in tracheal organ culture assays, compared with trans-retinoic acid for reversing keratinization in vitamin A-deficient hamsters (Waugh et al., 1985).
Molecular Docking and Spectral Analyses
Another significant application involves the synthesis of related compounds through one-pot synthesis strategies, characterized by spectral analyses and confirmed by single crystal X-ray diffraction. These efforts include understanding molecular electrostatic potential and frontier molecular orbital analysis to identify stability and reactivity, alongside brine shrimp cytotoxicity assays for evaluating biological activities (Ahmed et al., 2016).
Potential Metabolites Synthesis
Research into potential metabolites of related compounds has led to the synthesis of various derivatives, contributing to the understanding of metabolic pathways and the development of specific oxidizing reagents and conditions for these sensitive systems. Such studies are crucial for designing compounds with desired biological properties and for the advancement of medicinal chemistry (Sunthankar et al., 1993).
Antifungal and Biological Activity Evaluation
The exploration of the antifungal and biological activities of derivatives, such as 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates, highlights the potential of these compounds in pharmaceutical applications. Such research underscores the importance of structural modification and characterization in discovering new, effective biological agents (Ergenç et al., 1990).
Hydrogen-Bonded Supramolecular Structures
Investigations into the hydrogen-bonded supramolecular structures of related compounds have provided insights into the molecular interactions that govern their assembly and stability. Understanding these interactions is fundamental for the design of materials with specific properties and functions (Portilla et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(26)14-9-11-15(12-10-14)22-20(25)19(24)18-13(2)23(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWJWFTUIFSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

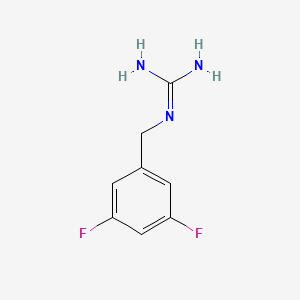
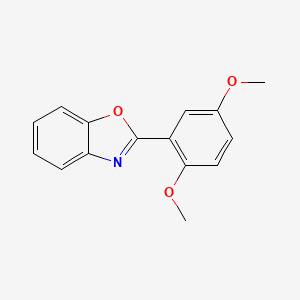

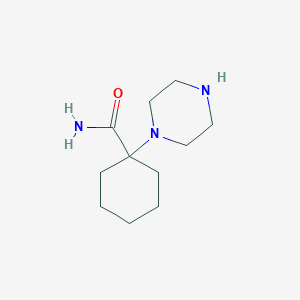
![5,7-dimethyl-2,6-diphenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-3(6H)-one](/img/structure/B2727208.png)
![4,4-Difluoro-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2727210.png)
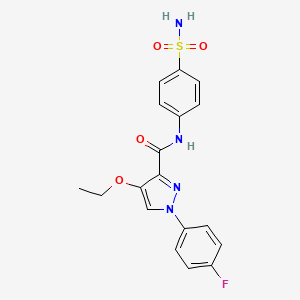
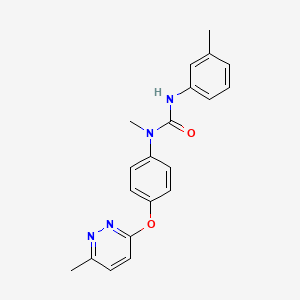
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2727215.png)
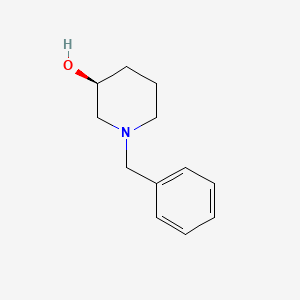

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
